N1-(2-(dimethylamino)ethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
Propriétés
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O4S/c1-16-14-17(2)20(18(3)15-16)31(29,30)26-12-7-6-8-19(26)9-10-23-21(27)22(28)24-11-13-25(4)5/h14-15,19H,6-13H2,1-5H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZGSOBTUJTASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Oxalamide Compounds
Structural Analogues and Functional Group Variations
The table below highlights key structural and functional differences between the target compound and its analogues:
Key Observations :
- The target compound’s mesitylsulfonyl-piperidine group is unique among the analogues, which typically feature pyridine or methoxybenzyl groups. Sulfonamides are known to resist hydrolysis but may undergo cytochrome P450-mediated metabolism, unlike ethers or pyridines .
- The dimethylaminoethyl group could enhance solubility in acidic environments due to protonation, whereas methoxybenzyl groups in analogues improve lipophilicity .
Metabolic and Toxicological Profiles
Metabolic Pathways:
- S336 and Analogues: Metabolized via hydrolysis of the oxalamide bond and O-demethylation of methoxy groups, yielding non-toxic metabolites (e.g., methoxybenzyl alcohols, pyridine derivatives) .
- Target Compound : The mesitylsulfonyl group may undergo sulfonation or oxidative desulfonation , while the piperidine ring could be hydroxylated or N-dealkylated. These pathways might increase metabolic complexity compared to analogues .
Regulatory and Application Status
- Approved Analogues : S336 (FEMA 4233) and related oxalamides have global regulatory approval as flavoring agents, with applications in sauces, snacks, and frozen foods .
- Target Compound: No regulatory data are available. Its complex structure may require extensive toxicological evaluation, particularly for sulfonamide-related adverse effects, before approval .
Q & A
Q. What are the critical steps in synthesizing N1-(2-(dimethylamino)ethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide?
The synthesis involves:
- Formation of the sulfonamide group : Reacting mesitylsulfonyl chloride with a piperidine intermediate under basic conditions (e.g., triethylamine) to install the mesitylsulfonyl moiety .
- Oxalamide coupling : Using oxalyl chloride or carbodiimide reagents (e.g., DCC/HOBt) to link the dimethylaminoethyl and sulfonamide-piperidine-ethyl groups .
- Purification : Chromatography (e.g., silica gel or reverse-phase HPLC) to achieve >95% purity, validated by NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : Assign peaks for dimethylamino protons (~2.2 ppm), sulfonamide (δ 3.1–3.5 ppm), and oxalamide carbonyls (δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 506.25 (calculated for C24H36N4O4S) .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should focus on:
- Kinase inhibition : Test against serine/threonine kinases (e.g., PKA, PKC) due to sulfonamide and oxalamide motifs linked to ATP-binding site interactions .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility profiling : Use shake-flask methods in PBS and DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
Strategies include:
- Continuous flow reactors : Improve mixing and heat transfer for sulfonamide formation, reducing side products like over-sulfonated derivatives .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate oxalamide coupling, achieving >80% yield vs. 50–60% without .
- In-line analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time .
Q. What computational methods resolve contradictions in proposed binding mechanisms?
- Molecular docking (AutoDock Vina) : Model interactions with kinase domains (e.g., PDB 1ATP) to identify key hydrogen bonds between the oxalamide carbonyls and Lys72/Val104 residues .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; compare with mutagenesis data to validate binding hypotheses .
- SAR studies : Modify dimethylamino or mesitylsulfonyl groups and correlate with IC50 shifts (e.g., IC50 drops from 12 nM to 220 nM upon replacing mesityl with tolyl) .
Q. How to address discrepancies in reported solubility data?
- Ternary phase diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) to identify formulations achieving >2 mg/mL .
- Salt screening : Test hydrochloride or mesylate salts to enhance aqueous solubility by 3–5× .
- Dynamic light scattering (DLS) : Monitor aggregation in PBS at 37°C to distinguish true solubility from colloidal dispersions .
Q. What strategies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Heat lysates from treated cells (10 µM compound) and detect kinase target stabilization via Western blot .
- Photoaffinity labeling : Synthesize an azide-derivatized analog for click chemistry-based pull-down assays to identify off-targets .
- Phosphoproteomics (LC-MS/MS) : Quantify changes in phosphorylation sites (e.g., p-Ser/Thr) to confirm pathway modulation .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonamide formation | Mesitylsulfonyl chloride, Et3N, DCM, 0°C | 75 | 90 | |
| Oxalamide coupling | Oxalyl chloride, DMF, RT, 12 h | 60 | 85 | |
| Purification | Prep-HPLC (ACN/H2O + 0.1% TFA) | 95 | 99 |
Q. Table 2. Biological Activity Profile
| Assay Type | Model System | Result (IC50/EC50) | Reference |
|---|---|---|---|
| Kinase inhibition | PKA (in vitro) | 12 nM | |
| Cytotoxicity | HeLa cells (48 h) | 8 µM | |
| Solubility | PBS (pH 7.4) | 0.5 mg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
